pentakis(trifluoromethyl)phenol pentakis(trifluoromethyl)phenol
Brand Name: Vulcanchem
CAS No.: 723294-91-5
VCID: VC3782804
InChI: InChI=1S/C11HF15O/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H
SMILES: C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)O)C(F)(F)F)C(F)(F)F)C(F)(F)F
Molecular Formula: C11HF15O
Molecular Weight: 434.1 g/mol

pentakis(trifluoromethyl)phenol

CAS No.: 723294-91-5

Cat. No.: VC3782804

Molecular Formula: C11HF15O

Molecular Weight: 434.1 g/mol

* For research use only. Not for human or veterinary use.

pentakis(trifluoromethyl)phenol - 723294-91-5

Specification

CAS No. 723294-91-5
Molecular Formula C11HF15O
Molecular Weight 434.1 g/mol
IUPAC Name 2,3,4,5,6-pentakis(trifluoromethyl)phenol
Standard InChI InChI=1S/C11HF15O/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H
Standard InChI Key FKXSLNBWBKMORF-UHFFFAOYSA-N
SMILES C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)O)C(F)(F)F)C(F)(F)F)C(F)(F)F
Canonical SMILES C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)O)C(F)(F)F)C(F)(F)F)C(F)(F)F

Introduction

Physical and Chemical Properties

Structure and Basic Properties

Pentakis(trifluoromethyl)phenol features a benzene ring with five trifluoromethyl (CF3) groups occupying positions 2, 3, 4, 5, and 6, and a hydroxyl group at position 1. This arrangement creates a highly crowded molecular environment with significant steric strain. The compound exists as a solid at room temperature with a melting point of 88-90°C and exhibits notable volatility despite its relatively high molecular weight .

PropertyValue
CAS Number723294-91-5
Molecular FormulaC11HF15O
Molecular Weight434.1 g/mol
IUPAC Name2,3,4,5,6-pentakis(trifluoromethyl)phenol
Melting Point88-90°C
Physical StateSolid
AppearanceCrystalline solid

Acidity and Electronic Properties

One of the most notable characteristics of pentakis(trifluoromethyl)phenol is its strong acidity. The compound has a pKa value of 10.46 in acetonitrile, which is comparable to the acidity of picric acid (pKa = 11.00 in acetonitrile) . This enhanced acidity is directly attributable to the electron-withdrawing effect of the five trifluoromethyl groups surrounding the phenolic hydroxyl group.

The pentakis(trifluoromethyl)phenolate anion formed upon deprotonation exhibits well-delocalized negative charge, with the most nucleophilic site hidden between two protective ortho-CF3 groups, significantly reducing its nucleophilicity . This characteristic makes the compound particularly valuable in the development of weakly coordinating anions and other applications requiring reduced nucleophilicity.

The gas-phase acidity (ΔGacid) and pKa values in various solvents including acetonitrile, DMSO, and water have been extensively studied for pentakis(trifluoromethyl)phenol and related compounds . These studies provide valuable insights into the acidifying effect of the pentakis(trifluoromethyl)phenyl group and its influence on the compound's chemical behavior.

Steric Characteristics

X-ray diffraction studies have revealed that the aromatic rings in all pentakis(trifluoromethyl)phenyl derivatives are significantly distorted due to steric crowding . This distortion from planarity affects the compound's reactivity patterns and contributes to its unique chemical properties. The steric hindrance created by the five bulky trifluoromethyl groups provides protection to the hydroxyl group while simultaneously influencing the electronic properties of the phenolic oxygen.

The structural distortion observed in pentakis(trifluoromethyl)phenol is a critical factor that distinguishes it from less substituted phenols and contributes to its distinct reactivity profile in various chemical transformations .

Synthesis Methods

Synthesis from Pentaiodonitrobenzene

A noteworthy synthetic route to pentakis(trifluoromethyl)phenol involves a two-step method starting from commercially available materials . This approach employs pentaiodonitrobenzene as the key precursor and achieves a respectable yield of 58%. The process involves trifluoromethylation of pentaiodonitrobenzene, where the iodide substituents are replaced by trifluoromethyl groups through a nucleophilic substitution mechanism.

During this reaction, the nitro group is simultaneously substituted by an oxygen atom in the oxygen-nucleophilic environment, leading to the formation of pentakis(trifluoromethyl)phenol . This synthetic pathway is particularly valuable as it requires only one time-consuming sublimation process for purification, making it more efficient than previous methods that suffered from low yields and arduous purification procedures .

Trifluoromethylation using Copper Species

Another significant synthetic approach involves the use of pregenerated (trifluoromethyl)copper (CF3Cu) species in dimethylformamide (DMF), stabilized by the addition of 1,3-dimethyl-2-imidazolidinone (DMI) . In this method, the copper reagent reacts with hexaiodobenzene at ambient temperature to produce potassium pentakis(trifluoromethyl)phenoxide along with hexakis(trifluoromethyl)benzene and pentakis(trifluoromethyl)benzene in a combined yield of approximately 80% .

The formation of pentakis(trifluoromethyl)phenoxide during this reaction has been explained through a proposed mechanistic pathway . This synthesis route is notable for its efficiency and the convenience of working with pregenerated copper reagents, which facilitate the challenging pertrifluoromethylation process.

Functionalization and Derivatives

Key Derivative Compounds

Pentakis(trifluoromethyl)phenol serves as a valuable precursor for the synthesis of various functionalized derivatives that have potential applications in organic synthesis and materials science . Some of the notable derivatives include:

DerivativeMolecular FormulaKey Features
Pentakis(trifluoromethyl)chlorobenzeneC11ClF15Enhanced reactivity for nucleophilic substitution
Pentakis(trifluoromethyl)anilineC11H2F15NModified nucleophilicity and hydrogen bonding
Pentakis(trifluoromethyl)tolueneC12H3F15Altered electronic properties with methyl substitution
Pentakis(trifluoromethyl)benzeneC11HF15Base structure for further functionalization

These derivatives can be synthesized either directly through pertrifluoromethylation of appropriate precursors (such as pentaiodochlorobenzene or pentaiodotoluene) or through functional group transformations of pentakis(trifluoromethyl)phenol itself .

Synthetic Transformation Pathways

The functionalization of pentakis(trifluoromethyl)phenol proceeds through various synthetic pathways. For instance, the compound readily converts to pentakis(trifluoromethyl)chlorobenzene and pentakis(trifluoromethyl)aniline through appropriate transformations . These derivatives serve as potential reaction partners for diverse nucleophilic substitution reactions and palladium-catalyzed cross-couplings.

The high electron deficiency of the aromatic ring in these compounds enhances their reactivity in nucleophilic aromatic substitution reactions, while the steric crowding provided by the five trifluoromethyl groups influences the regioselectivity and kinetics of these transformations .

Reaction Behavior

The reactivity of pentakis(trifluoromethyl)phenol and its derivatives is significantly influenced by both electronic and steric factors. The extreme electron deficiency of the aromatic ring makes the compounds susceptible to nucleophilic attack, particularly at positions where leaving groups are attached .

For example, when tetrakis(trifluoromethyl)nitrobenzene (a related compound) is treated with tetramethylammonium hydroxide in methanol, it undergoes conversion to the corresponding methoxybenzene derivative through nucleophilic substitution of the nitro group . Similar reactivity patterns are observed with pentakis(trifluoromethyl)phenyl derivatives, demonstrating their value as substrates for various transformations.

Applications and Research Significance

Current Applications

Pentakis(trifluoromethyl)phenol and its derivatives have found applications in various areas of chemistry due to their unique properties. The compound's strong acidity makes it valuable in the development of superacids and weakly coordinating anions . In particular, the phenolate anion derived from pentakis(trifluoromethyl)phenol has been utilized in the preparation of alkoxy aluminates, a class of weakly coordinating anions that have applications in catalysis and coordination chemistry .

The extreme electron-withdrawing nature of the pentakis(trifluoromethyl)phenyl group also makes these compounds useful as building blocks for the design of electron-deficient systems with specific electronic properties .

Theoretical Studies

Beyond practical applications, pentakis(trifluoromethyl)phenol has been the subject of extensive theoretical studies aimed at understanding the factors that govern its acidity and electronic behavior . The origin of the acidifying effect of the pentakis(trifluoromethyl)phenyl group has been explored using the isodesmic reactions approach, providing valuable insights into the fundamental principles of substituent effects in organic chemistry .

Computational studies have also investigated the structural distortions in pentakis(trifluoromethyl)phenyl derivatives, comparing calculated structures with those determined by X-ray diffraction to elucidate the relationship between molecular geometry and electronic properties .

Future Research Directions

The unique properties of pentakis(trifluoromethyl)phenol position it as a promising building block for future research in several areas:

  • Development of novel stable carbenes and radical species leveraging the steric protection provided by the pentakis(trifluoromethyl)phenyl group

  • Design of new catalytic systems utilizing the electron-deficient nature of these compounds

  • Exploration of materials with specific electronic properties for applications in organic electronics

  • Investigation of coordination chemistry involving weakly coordinating anions derived from pentakis(trifluoromethyl)phenol

The continued exploration of the chemistry of pentakis(trifluoromethyl)phenol is expected to yield valuable insights and applications in both fundamental and applied research.

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